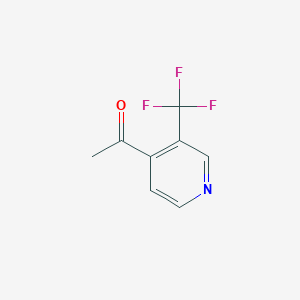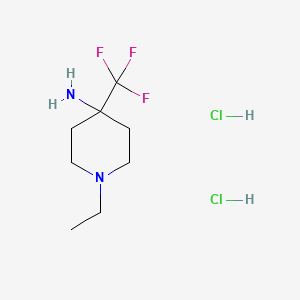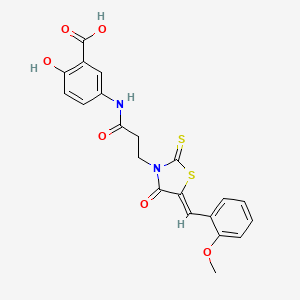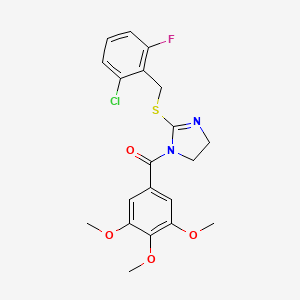
methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a methyl ester group, a 2-fluoroethyl group, and an iodine atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through methods like nucleophilic substitution or cycloaddition reactions . For instance, 1,2,3-triazole hybrids with amine-ester functionality have been synthesized using a Cu (I) catalyzed [3+2] dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The ring would be substituted at the 1-position with a 2-fluoroethyl group, at the 3-position with a carboxylate ester group, and at the 4-position with an iodine atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, similar compounds like 1,2,3-triazoles have been used in various chemical reactions. For example, they’ve been synthesized through [3+2] dipolar cycloadditions and have shown notable therapeutic importance .Scientific Research Applications
Antimicrobial Activity
Methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate has been investigated for its antimicrobial potential. Researchers synthesized a series of 1,2,3-triazole hybrids containing amine-ester functionality, including this compound. In vitro assays against microbial strains such as S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae revealed moderate to excellent activity. Notably, compound 7o exhibited substantial potency, with a minimal inhibitory concentration (MIC) of 0.0558 μmol/mL .
Medicinal Chemistry Applications
1,2,3-Triazoles and their derivatives are of significant interest due to their stability against metabolic degradation and unique chemical features. These compounds engage in hydrogen bonding, π-stacking interactions, and exhibit enhanced biocompatibility. As a result, they find applications in medicinal chemistry, including antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and anti-leishmanial agents. The presence of unpaired electrons on the nitrogen atom contributes to their chelating activity .
Respiratory Disease Treatment
Although not directly related to this specific compound, the broader class of 1,2,3-triazoles has seen applications in pharmaceuticals. For instance, lascufloxacin, an oral drug licensed in Japan, contains a 1,2,3-triazole moiety. It is used to treat respiratory diseases, including community-acquired bacterial pneumonia (CABP) and ear, nose, and throat infections .
PET Imaging Agents
Functionalized 1,2,3-triazoles have also been explored for positron emission tomography (PET) imaging. Researchers synthesized a compound with a 2-butyl-4-chloro-5-(2-fluoroethoxy)methyl-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole structure. This compound could serve as a PET imaging agent, potentially aiding in disease diagnosis and monitoring .
Safety and Hazards
properties
IUPAC Name |
methyl 1-(2-fluoroethyl)-4-iodopyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FIN2O2/c1-13-7(12)6-5(9)4-11(10-6)3-2-8/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQACODTURPHCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1I)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FIN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B2387430.png)
![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2387431.png)
![1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2387433.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2387436.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2387437.png)
![1-Phenyl-2-azaspiro[3.4]oct-6-ene](/img/structure/B2387438.png)




![2-chloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2387448.png)
![Tert-butyl 6-chloro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2387450.png)